5'-Difluoromethylthio-5'-deoxyadenosine

Description

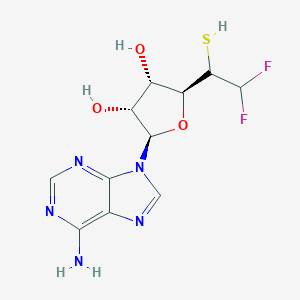

5'-Difluoromethylthio-5'-deoxyadenosine (CAS: 112606-73-2) is a synthetic nucleoside analog characterized by a difluoromethylthio (-SCF$_2$H) substitution at the 5'-position of the deoxyribose moiety . The compound’s unique structure may enhance resistance to enzymatic degradation or modulate affinity for specific cellular targets, such as nucleoside transporters or enzymes involved in nucleotide metabolism.

Properties

CAS No. |

112606-73-2 |

|---|---|

Molecular Formula |

C11H13F2N5O3S |

Molecular Weight |

333.32 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2,2-difluoro-1-sulfanylethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H13F2N5O3S/c12-8(13)7(22)6-4(19)5(20)11(21-6)18-2-17-3-9(14)15-1-16-10(3)18/h1-2,4-8,11,19-20,22H,(H2,14,15,16)/t4-,5+,6-,7?,11+/m0/s1 |

InChI Key |

QZHQGSPDUXGGIV-ZOXFDYRRSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(C(F)F)S)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(C(F)F)S)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(C(F)F)S)O)O)N |

Synonyms |

5'-DFMTA 5'-difluoromethylthio-5'-deoxyadenosine 5'-difluoromethylthioadenosine 5-DFMTDA |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations at the 5'-Position

Key structural analogs differ in the substituent attached to the 5'-thio group. These variations significantly impact physicochemical properties and biological activity:

Key Observations :

- Aromatic vs. Aliphatic Substituents: Phenylthio derivatives (e.g., 5'-S-(3-aminophenyl)) exhibit distinct pharmacokinetic profiles due to increased hydrophobicity, enhancing membrane permeability .

Enzyme Interactions

- Methylthioadenosine Phosphorylase (MTAP): MTA is a substrate for MTAP, generating methylthioribose-1-phosphate and adenine. In contrast, difluoromethylthio substitution may hinder enzymatic cleavage, prolonging intracellular retention . Haloalkyl analogs (e.g., 5'-chloroethylthio) act as MTAP inhibitors, blocking adenine salvage pathways in cancer cells .

- S-Adenosylhomocysteine Hydrolase (SAHH): Deoxyadenosine analogs like 2'-deoxyadenosine irreversibly inactivate SAHH via suicide inhibition, disrupting methylation reactions . The difluoromethylthio group’s steric bulk may reduce SAHH binding compared to smaller substituents.

Antiparasitic and Anticancer Activity

- Antitrypanosomal Effects: Adenine potentiates deoxyadenosine’s antitrypanosomal activity by inhibiting MTAP in Trypanosoma brucei. Difluoromethylthio analogs may mimic this mechanism but require validation .

- Cytotoxicity in Cancer Cells: MTA induces apoptosis by depleting polyamines, while phenylthio derivatives (e.g., 5'-S-(3-aminophenyl)) protect normal cells from nucleoside analog toxicity, suggesting divergent therapeutic applications .

Pharmacokinetic and Stability Profiles

- Metabolic Stability : The difluoromethylthio group’s resistance to oxidative degradation may extend plasma half-life compared to MTA, which is rapidly cleaved by MTAP .

- Membrane Transport: Unlike adenosine, which undergoes renal reabsorption via unique transporters, 5'-thio analogs like deoxyadenosine rely on concentrative nucleoside transporters (CNT3) for cellular uptake, a process inhibitable by NBMPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.